The compound "(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol" has garnered significant attention in the field of pharmaceuticals due to its role as a chiral intermediate in the synthesis of various drugs. The importance of chirality in drug design and the synthesis of enantiomerically pure compounds is well-established, as the different enantiomers of a chiral drug can have vastly different pharmacological effects. The research papers provided offer insights into the methods of preparation and applications of this compound and its related analogs.
The synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol can be achieved through several methods, with enzymatic processes being particularly notable. One practical approach involves the use of specific enzymes to facilitate the chlorination and fluorination steps required to construct the desired structure.
Parameters such as temperature, pH, and reaction time are critical in optimizing yields and achieving desired stereochemistry during synthesis.
The molecular structure of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol features a chiral carbon atom bonded to a chlorine atom and a difluorophenyl group. The presence of two fluorine atoms on the aromatic ring enhances the compound's lipophilicity and potentially its biological activity.
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol participates in various chemical reactions typical for alcohols and halogenated compounds:
These reactions are influenced by factors such as solvent choice, temperature, and catalysts employed.
The mechanism of action for (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol primarily involves its interaction with biological receptors or enzymes. As an intermediate in drug synthesis, it may act on targets involved in cardiovascular function or neuroinflammation pathways.
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol exhibits several important physical and chemical properties:
The applications of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol are diverse and primarily focused on medicinal chemistry:
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a chiral organic compound of significant importance in modern pharmaceutical synthesis. This secondary alcohol features a chlorine-substituted ethanol moiety bonded to a 3,4-difluorophenyl ring at the chiral carbon center, creating a stereogenic center that defines its (R)-configuration. With the molecular formula C8H7ClF2O and a molecular weight of 192.59 grams per mole, this compound serves as a crucial building block in the synthesis of complex bioactive molecules [2]. Its structural architecture combines halogenated elements that confer distinctive electronic properties and reactivity patterns, making it particularly valuable for enantioselective synthesis. The strategic placement of fluorine atoms on the aromatic ring enhances both the compound's lipophilicity and its potential for specific biological interactions, while the chlorohydrin functionality provides a versatile handle for further chemical transformations [2] [5]. As pharmaceutical development increasingly prioritizes enantiomerically pure compounds due to differential pharmacological activities of stereoisomers, (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol has emerged as a key intermediate in the production of several therapeutically important agents, most notably the antiplatelet drug Ticagrelor [2].
The molecular architecture of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol features a chiral carbon (C1) bonded to four distinct substituents: a hydroxyl group (-OH), a chloromethyl group (-CH2Cl), a hydrogen atom (-H), and a 3,4-difluorophenyl ring. This arrangement creates a stereogenic center responsible for the compound's chirality. The presence of two electronegative fluorine atoms at the 3- and 4-positions of the aromatic ring significantly influences the electron distribution within the molecule, enhancing both its lipophilicity and its potential for specific dipole interactions in chemical and biological environments [2]. The chlorine atom on the ethanol moiety provides a site for nucleophilic substitution reactions, while the hydroxyl group enables participation in oxidation, esterification, and hydrogen bonding interactions [2].
Table 1: Fundamental Structural Properties of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Property | Value |
---|---|
Systematic Name | (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol |
Molecular Formula | C8H7ClF2O |
Molecular Weight | 192.59 g/mol |
CAS Registry Number | 1212376-05-0 |
InChI Key | RYOLLNVCYSUXCP-QMMMGPOBSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(CCl)O)F)F |
Isomeric SMILES | C1=CC(=C(C=C1C@@HO)F)F |
Stereochemical purity is paramount for the compound's functionality, as the spatial arrangement directly influences its interactions in asymmetric synthesis. The (R)-configuration at the chiral center determines its reactivity patterns and the stereochemical outcomes of downstream reactions. The absolute configuration can be confirmed through various analytical techniques, including chiral high-performance liquid chromatography and optical rotation measurements. The specific rotation ([α]D) values serve as critical indicators of enantiomeric purity, with deviations from expected values signaling potential racemization or impurities. The compound's stereochemical integrity must be preserved during synthesis and subsequent reactions to ensure the desired pharmacological activity in final pharmaceutical products [2] [5].
The difluorophenyl moiety contributes significantly to the molecule's overall conformation and electronic properties. The fluorine atoms, with their strong electron-withdrawing character, reduce electron density on the aromatic ring, making it less nucleophilic but potentially more receptive to certain electrophilic reactions under controlled conditions. This electronic modulation also affects the acidity of the benzylic hydroxyl group, potentially enhancing its hydrogen-bonding capability. The spatial orientation of the fluorine atoms relative to the chiral center creates specific steric constraints that influence diastereoselectivity in reactions where the compound serves as a substrate or intermediate [2].
Table 2: Comparative Physical Properties of (1R) and (1S) Enantiomers
Property | (1R)-Enantiomer | (1S)-Enantiomer |
---|---|---|
CAS Number | 1212376-05-0 [2] | 1006376-60-8 [5] |
Density | 1.372 ± 0.06 g/cm³ (Predicted) | 1.372 ± 0.06 g/cm³ (Predicted) |
Boiling Point | Not Specified | 256.3 ± 35.0 °C (Predicted) [5] |
Storage Conditions | Standard ambient conditions | 2-8°C [5] |
Optical Rotation | Characteristic (R)-rotation | Characteristic (S)-rotation |
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol serves as a versatile chiral building block in pharmaceutical synthesis, primarily due to its well-defined stereochemistry and bifunctional reactivity. The compound's dual functionality—comprising a nucleophile-sensitive chloromethyl group and an electrophile-prone hydroxyl group—enables its participation in diverse reaction pathways while maintaining stereochemical integrity. This stereoselectivity is particularly crucial in the synthesis of complex drug molecules where the spatial arrangement of atoms determines biological activity and receptor binding specificity [2] [5].
Synthetic Methodologies: Two primary approaches dominate the production of enantiomerically pure (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol: traditional chemical synthesis and biocatalytic methods. The chemical synthesis route typically begins with 3,4-difluoroacetophenone, which undergoes asymmetric reduction using chiral catalysts. Alternatively, the biocatalytic approach employs ketoreductase enzymes (KREDs) or alcohol dehydrogenases that exhibit high specificity for producing the (R)-enantiomer. These enzymatic processes leverage the inherent chirality of biological catalysts to achieve exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee) under optimized conditions [2]. Recent advances explore the integration of deep eutectic solvents (DES) in these enzymatic processes, with choline chloride-based systems (e.g., choline chloride-glycerol or choline chloride-1,4-butanediol mixtures) demonstrating significant improvements in enzyme stability and substrate solubility. These green solvent systems enhance reaction efficiency while reducing environmental impact compared to traditional organic solvents [7].
Table 3: Comparison of Synthesis Methods for (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Synthesis Method | Key Features | Yield/Selectivity |
---|---|---|
Chemical Asymmetric Reduction | Uses chiral catalysts (e.g., BINAP-metal complexes); Requires careful control of reaction parameters | Moderate to high yield; ee typically 90-95% |
Biocatalytic Reduction (KREDs) | Enzyme-catalyzed; High specificity; Green chemistry compatible | High yield; ee >99% possible [2] |
Asymmetric Hydrogenation | Employ formic acid-triethylamine mixtures as hydrogen donors; Utilizes transition metal catalysts | High conversion; ee >95% |
Pharmaceutical Applications: The most significant application of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol lies in its role as a key intermediate in synthesizing Ticagrelor, the first reversible oral P2Y12 receptor antagonist approved for treating acute coronary syndrome. The stereochemical precision of the (R)-enantiomer is essential for the drug's biological activity, as it ensures proper molecular recognition at the receptor site. In the synthetic pathway to Ticagrelor, this chiral alcohol undergoes stereospecific displacement of the chlorine atom with nitrogen-containing heterocycles, followed by sequential coupling reactions to construct the complex molecular architecture of the final drug molecule. The 3,4-difluorophenyl moiety derived from the intermediate becomes embedded in Ticagrelor's structure, contributing to its binding affinity and pharmacokinetic profile [2] [5].
Beyond Ticagrelor synthesis, this compound demonstrates utility in proteomics research as a molecular scaffold for studying protein interactions. Its fluorinated aromatic ring provides distinctive spectroscopic signatures for detection and analysis, while the chiral center allows investigation of stereospecific binding phenomena. Researchers also explore derivatives of this compound for potential therapeutic effects on neuroinflammatory conditions, leveraging the difluorophenyl group's ability to modulate interactions with biological targets involved in inflammatory pathways [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0